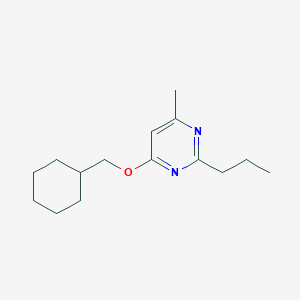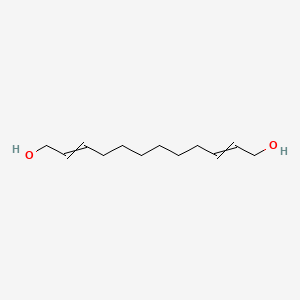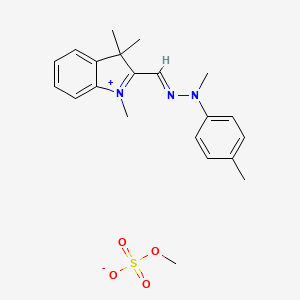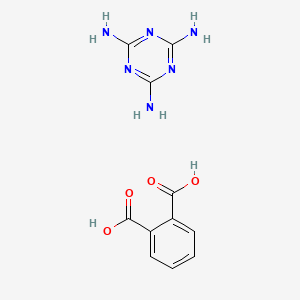
Einecs 276-318-0
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of thiourea with sulfur in the presence of an oxidizing agent. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions .
化学反应分析
Types of Reactions
5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include disulfide derivatives, thiol compounds, and substituted thiadiazole derivatives. These products have various applications in different fields .
科学研究应用
5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as an additive in lubricants and polymers.
作用机制
The mechanism of action of 5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The compound can form disulfide bonds with thiol groups in proteins, affecting their structure and function. This interaction can lead to the modulation of enzymatic activities and cellular processes .
相似化合物的比较
Similar Compounds
Similar compounds to 5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione include other thiadiazole derivatives such as:
- 1,3,4-thiadiazole-2-thione
- 2,5-dimethyl-1,3,4-thiadiazole
- 4-phenyl-1,3,4-thiadiazole
Uniqueness
What sets 5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione apart is its ability to form stable disulfide bonds, making it particularly useful in applications requiring strong and stable chemical interactions. Its unique structure also contributes to its diverse range of applications in various fields .
属性
CAS 编号 |
72066-82-1 |
|---|---|
分子式 |
C11H12N6O4 |
分子量 |
292.25 g/mol |
IUPAC 名称 |
phthalic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C8H6O4.C3H6N6/c9-7(10)5-3-1-2-4-6(5)8(11)12;4-1-7-2(5)9-3(6)8-1/h1-4H,(H,9,10)(H,11,12);(H6,4,5,6,7,8,9) |
InChI 键 |
OBNAOHSAPQWLGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.C1(=NC(=NC(=N1)N)N)N |
相关CAS编号 |
94087-42-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


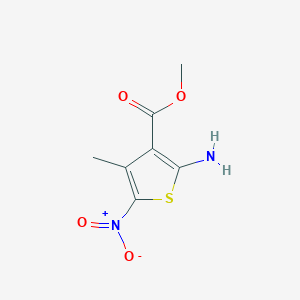
![2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14459292.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt](/img/structure/B14459294.png)
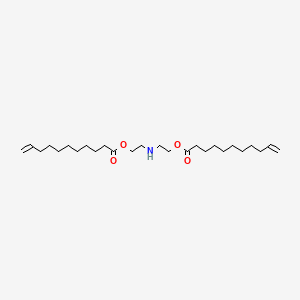

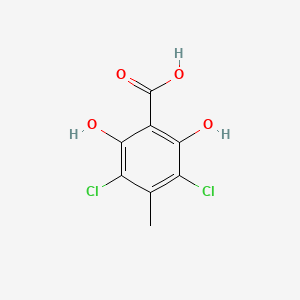


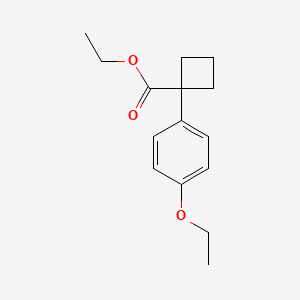
![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)
